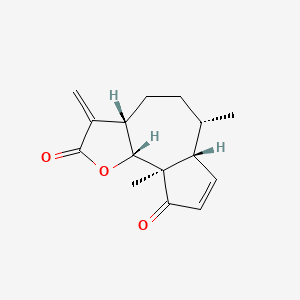

Ambrosin

描述

属性

IUPAC Name |

6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h6-8,10-11,13H,2,4-5H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXGCKRDLITNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C1C=CC3=O)C)OC(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871720 | |

| Record name | 6,9a-Dimethyl-3-methylidene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509-93-3 | |

| Record name | Ambrosin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Ambrosin's Mechanism of Action in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrosin, a sesquiterpene lactone primarily isolated from plants of the Ambrosia genus, has emerged as a promising natural compound with potent anti-cancer properties, particularly against breast cancer. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on breast cancer cells. The following sections will detail its impact on critical signaling pathways, the induction of apoptosis, and the generation of reactive oxygen species (ROS), supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

This compound's anti-cancer activity in breast cancer is multi-faceted, primarily driven by the induction of programmed cell death (apoptosis) and the inhibition of key pro-survival signaling pathways.

Induction of Mitochondrial-Mediated Apoptosis

This compound is a potent inducer of apoptosis in breast cancer cells. Evidence suggests that it primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. This process is characterized by a series of molecular events:

-

Upregulation of Pro-Apoptotic Proteins: this compound treatment leads to an increased expression of the pro-apoptotic protein Bax.[1][2]

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, the expression of the anti-apoptotic protein Bcl-2 is significantly reduced.[1][2]

-

Disruption of Mitochondrial Membrane Potential (MMP): The shift in the Bax/Bcl-2 ratio contributes to the disruption of the mitochondrial membrane potential, a key event in the initiation of apoptosis.[2][3]

-

Caspase Activation: The loss of MMP leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3 and caspase-9.[1] These executioner caspases are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.

Generation of Reactive Oxygen Species (ROS)

A significant contributor to this compound-induced apoptosis is the generation of reactive oxygen species (ROS) within the cancer cells.[1][4] Elevated levels of ROS create a state of oxidative stress, which can damage cellular components and trigger apoptotic pathways. The production of ROS is closely linked to the disruption of mitochondrial function.[3][4]

Inhibition of Pro-Survival Signaling Pathways

This compound has been shown to inhibit several key signaling pathways that are often dysregulated in breast cancer, promoting cell proliferation, survival, and metastasis.

-

Akt/β-Catenin Signaling Pathway: this compound significantly inhibits the Akt/β-catenin signaling pathway by reducing the phosphorylation of Akt and GSK-3β.[3][5] The inhibition of this pathway is crucial as it is heavily involved in cell survival and proliferation.

-

Wnt/β-Catenin Signaling Pathway: this compound treatment leads to a dose-dependent suppression of the Wnt/β-catenin signaling pathway.[1][6] This pathway is critical for cancer stem cell maintenance and metastasis.

-

EGFR Signaling Pathway: this compound exhibits antagonistic activity against the Epidermal Growth Factor Receptor (EGFR). It has been shown to inhibit the auto-phosphorylation of EGFR at tyrosine 1068, thereby blocking downstream signaling that promotes cell migration and invasion.[4]

-

NF-κB Signaling: While one study indicated that NF-κB gene sets were induced by this compound, another reported that this compound inhibits the translocation of the p65 subunit of NF-κB, a key event in its activation.[4] Further research is needed to fully elucidate the role of this compound in modulating the NF-κB pathway in breast cancer.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various breast cancer cell lines.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference(s) |

| MDA-MB-231 | 25 | [2][3] |

| BT-20 | 1 - 8 | [4] |

| SUM149 | 1 - 8 | [4] |

Table 2: this compound-Induced Apoptosis and ROS Production in MDA-MB-231 Cells

| Parameter | This compound Concentration (µM) | Result | Reference(s) |

| Apoptotic Cells | 50 | ~56% (increase from 3.5% in control) | [2][3] |

| Early Apoptotic Cells (Annexin V+/PI-) | 64 | 24% (increase from ~5% in control) | [1] |

| Late Apoptotic Cells (Annexin V+/PI+) | 64 | 25% (increase from ~7% in control) | [1] |

| ROS Levels | 8 | 22% | [1] |

| 32 | 45% | [1] | |

| 64 | 84% | [1] |

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on breast cancer cells.

-

Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

-

Cell Treatment: Seed breast cancer cells and treat with desired concentrations of this compound for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use unstained and single-stained controls for compensation. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol measures the intracellular ROS levels.

-

Cell Seeding and Treatment: Seed breast cancer cells in a 6-well plate or on coverslips. Treat with this compound at various concentrations.

-

DCFH-DA Loading: After treatment, wash the cells with serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Cell Washing: Wash the cells twice with PBS to remove excess DCFH-DA.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with excitation at 488 nm and emission at 525 nm.

-

-

Data Quantification: Quantify the mean fluorescence intensity to determine the relative levels of ROS.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

Caption: this compound's multi-target mechanism in breast cancer.

Experimental Workflow

Caption: General experimental workflow for studying this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jbuon.com [jbuon.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Signaling of Ambrosin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known molecular interactions and signaling pathways affected by Ambrosin, a sesquiterpenoid lactone with significant therapeutic potential. While not a formal, named signaling pathway in itself, this compound's interactions with key cellular components initiate a cascade of events that influence critical processes such as cell survival, proliferation, and inflammation. This document outlines these interactions, presents quantitative data on its biological activity, details relevant experimental protocols, and provides visual representations of the affected pathways.

Core Molecular Interactions and Downstream Effects

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, primarily in the context of cancer biology. Its mechanisms of action include the induction of apoptosis, generation of reactive oxygen species (ROS), and interference with pro-survival signaling cascades.

Key molecular targets and affected pathways include:

-

EGFR and RhoC GTPase Antagonism: this compound acts as an antagonist for both Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and RhoC GTPase. It has been observed to inhibit the auto-phosphorylation of EGFR at tyrosine 1068 (Y1068), a critical step in the activation of this receptor.[1][2]

-

Akt/β-Catenin and Wnt/β-Catenin Pathway Inhibition: The compound significantly inhibits the Akt/β-catenin signaling pathway by reducing the phosphorylation of both Akt and GSK-3β.[3] Furthermore, it has been shown to suppress the Wnt/β-catenin signaling pathway in a dose-dependent manner.[4][5][6][7]

-

Induction of Mitochondrial Apoptosis: this compound treatment leads to an increase in the Bax/Bcl-2 ratio, promoting mitochondrial-mediated apoptosis.[3] This is further supported by the activation of caspase-3 and caspase-9.[4]

-

Generation of Reactive Oxygen Species (ROS): The cytotoxic effects of this compound are linked to the generation of ROS, which contributes to the induction of apoptosis.[1][2][3][4][6][7]

-

Cell Cycle Alteration: this compound can alter the distribution of cell cycle phases and downregulate cyclin-dependent kinase 2, leading to an inhibition of cell proliferation.[8][9][10]

Quantitative Data

The following tables summarize the reported cytotoxic activity of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 25 | [3] |

| Various | Bladder, Breast, Melanoma, Lung, Pancreatic Cancer | 1 - 6 | [2] |

| MCF-7 | Breast Cancer | 1.7 | [8] |

| JIMT-1 | Breast Cancer | 1.4 | [8] |

| HCC1937 | Breast Cancer | 4.1 | [8] |

| MCF-10A | Normal-like Breast Epithelial | 2.1 | [8] |

Signaling Pathway Diagrams

The following diagrams illustrate the known molecular interactions of this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the signaling pathways affected by this compound.

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 value.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the selected time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest (e.g., Akt, p-Akt, β-catenin, Bax, Bcl-2, Caspases).

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This assay measures the intracellular accumulation of ROS using a fluorescent probe like DCFH-DA.

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Probe Loading: Incubate the cells with DCFH-DA (2',7'-dichlorofluorescin diacetate).

-

Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.

-

Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls to determine the fold increase in ROS production.

References

- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] this compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Semantic Scholar [semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 8. researchgate.net [researchgate.net]

- 9. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Investigating the Cytotoxic Effects of Ambrosin: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Abstract

Ambrosin, a sesquiterpene lactone primarily isolated from plants of the Ambrosia genus, has emerged as a compound of significant interest in oncology research. Exhibiting potent cytotoxic effects against a variety of cancer cell lines, particularly those of the breast and bladder, its multifaceted mechanism of action warrants detailed investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, summarizing key quantitative data, detailing established experimental protocols for its study, and visualizing the complex signaling pathways it modulates.

Quantitative Cytotoxicity Data

This compound demonstrates significant cytotoxicity across multiple human cancer cell lines at low micromolar concentrations. Its efficacy is particularly noted in breast and bladder cancer models, including cancer stem cell (CSC) populations, which are often resistant to conventional chemotherapies. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

Below is a summary of reported IC50 values for this compound in various cell lines.

| Cell Line | Cancer Type | Culture Condition | IC50 (µM) | Reference |

| UM-UC5 | Bladder Cancer | Adherent | ~3.5 | [1] |

| UM-UC5 | Bladder Cancer | 3D Sphere | ~0.5 | [1] |

| UM-UC9 | Bladder Cancer | Adherent | ~8.0 | [1] |

| UM-UC9 | Bladder Cancer | 3D Sphere | ~0.8 | [1] |

| BT-20 | Breast Cancer (TNBC) | Adherent | ~1.0 | [1] |

| BT-20 | Breast Cancer (TNBC) | 3D Sphere | ~0.3 | [1] |

| SUM149 | Breast Cancer (TNBC) | Adherent | ~1.5 | [1] |

| SUM149 | Breast Cancer (TNBC) | 3D Sphere | ~0.4 | [1] |

| MDA-MB-231 | Breast Cancer (TNBC) | Adherent | 25 | [2][3] |

| MCF-7 | Breast Cancer | Adherent | Cytotoxic | [4] |

| JIMT-1 | Breast Cancer | Adherent | Cytotoxic | [4] |

| HCC1937 | Breast Cancer | Adherent | Cytotoxic | [4] |

| MCF-10A | Normal-like Breast Epithelial | Adherent | Least Affected | [4] |

TNBC: Triple-Negative Breast Cancer

Mechanisms of Cytotoxic Action

This compound induces cancer cell death through several coordinated mechanisms, primarily by triggering apoptosis, generating oxidative stress, and inhibiting critical pro-survival signaling pathways.

Induction of Mitochondrial Apoptosis

A primary mechanism of this compound's cytotoxicity is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1] This process is characterized by a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[2][3] This disruption causes a loss of mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.[3] The subsequent activation of executioner caspases leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Generation of Reactive Oxygen Species (ROS)

This compound treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[1][3] While moderate levels of ROS are involved in normal cell signaling, excessive ROS accumulation induces oxidative stress, causing damage to vital cellular components like DNA, lipids, and proteins, ultimately culminating in cell death.[5][6] This increase in ROS is a key contributor to this compound's cytotoxic effects.[3]

References

- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jbuon.com [jbuon.com]

- 3. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

The Biological Activity of Natural Ambrosin Extracts: A Technical Guide for Researchers

Introduction

Ambrosin, a naturally occurring pseudoguaianolide (B12085752) sesquiterpene lactone, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Primarily isolated from plants of the Ambrosia genus, such as Ambrosia maritima and Ambrosia hispida, this molecule has demonstrated a wide spectrum of biological activities.[1][2] Its potent cytotoxic, anti-inflammatory, and other effects are attributed to its unique chemical structure, which allows it to interact with various cellular targets. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular mechanisms, and presents detailed experimental protocols and quantitative data to support further research and development.

Anti-Cancer Activity

This compound exhibits potent cytotoxic effects across a range of human cancer cell lines, including those known for drug resistance.[3][4] Its anti-cancer activity is multifaceted, involving the induction of programmed cell death (apoptosis), generation of reactive oxygen species (ROS), and the inhibition of key signaling pathways integral to cancer cell proliferation and survival.

Cytotoxicity in Cancer Cell Lines

Studies have consistently shown that this compound suppresses the viability of various cancer cells in a dose- and time-dependent manner.[3][5] The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in breast and bladder cancer models.

| Cell Line | Cancer Type | IC50 Value | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~25 µM | [4][6] |

| BT-20 | Triple-Negative Breast Cancer | 1 - 8 µM | [1] |

| UM-UC9 | Advanced Bladder Cancer | 1 - 8 µM | [1] |

| UM-UC5 | Advanced Bladder Cancer | 1 - 8 µM | [1] |

| MCF-12A | Normal Breast Epithelial | Low cytotoxicity reported | [4][6] |

Table 1: Cytotoxicity (IC50) of this compound in various human cancer and normal cell lines.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer effect is the induction of apoptosis.[3][5] This is characterized by distinct morphological and biochemical changes in treated cells.

-

Morphological Changes : Treatment with this compound leads to classic apoptotic features such as membrane blebbing and the formation of apoptotic bodies.[3][5]

-

Caspase Activation : The apoptotic effect is caspase-dependent.[3][5] this compound treatment results in the enhanced expression of executioner caspases like caspase-3 and initiator caspase-9.[7]

-

Modulation of Apoptotic Proteins : this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, shifting the cellular balance towards programmed cell death.[4][6][7]

-

Quantitative Apoptosis : In MDA-MB-231 cells, this compound treatment (50 µM) increased the apoptotic cell population from a baseline of 3.5% in control cells to approximately 56%.[4][6]

Generation of Reactive Oxygen Species (ROS)

This compound induces significant oxidative stress within cancer cells by promoting the generation of ROS.[1][3][5] This increase in ROS contributes to mitochondrial-mediated apoptosis and enhances the cytotoxic effects of the compound.[1][3][4]

Activity Against Cancer Stem Cells

Emerging research indicates that this compound is particularly effective against cancer stem cells (CSCs), which are often resistant to conventional chemotherapy and are believed to drive tumor recurrence and metastasis.[8] this compound has been shown to inhibit the growth and spread of CSCs in breast cancer cell lines, suggesting its potential to target the root of tumorigenesis.[8][9]

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10]

Inhibition of Pro-Inflammatory Mediators

In models of neuroinflammation, this compound significantly reduces the production of key pro-inflammatory cytokines and enzymes. This activity is comparable to that of curcumin (B1669340), a well-known anti-inflammatory agent.[10]

| Pro-Inflammatory Mediator | Fold Increase with LPS | Effect of this compound (10 mg/kg) |

| TNF-α | 1.5-fold | Significant reduction to normal levels |

| IL-1β | 3.5-fold | Significant reduction to normal levels |

| COX-2 | 3.0-fold | Significant reduction to normal levels |

Table 2: Effect of this compound on Lipopolysaccharide (LPS)-Induced Pro-Inflammatory Mediators.[10]

Anti-Malarial Activity

While many plant-derived sesquiterpene lactones, such as artemisinin, are cornerstones of anti-malarial therapy, the specific activity of this compound against Plasmodium species is not as extensively documented in the current scientific literature.[11][12][13] The general mechanism for many anti-malarial compounds involves targeting the parasite during its blood stage, disrupting replication and essential metabolic pathways like hemozoin formation.[11][14] Further investigation is required to determine if this compound shares these mechanisms or possesses significant anti-malarial efficacy.

Molecular Mechanisms & Signaling Pathways

This compound's biological effects are underpinned by its ability to modulate multiple critical intracellular signaling pathways.

Inhibition of Wnt/β-Catenin and Akt/β-Catenin Pathways

This compound has been shown to downregulate the Wnt/β-catenin and Akt/β-catenin signaling pathways in a dose-dependent manner.[3][4][7] These pathways are crucial for cancer cell proliferation and survival. By inhibiting this pathway, this compound suppresses the expression of associated proteins, contributing to its anti-cancer effects.[3][4]

Inhibition of NF-κB Pathway

The anti-inflammatory action of this compound is directly linked to its ability to inhibit the NF-κB pathway. NF-κB is a key transcription factor that controls the expression of pro-inflammatory genes.[15][16][17] this compound's interference with this pathway prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of inflammatory cytokines like TNF-α and IL-1β.[10]

Antagonism of EGFR and RhoC GTPase

In bladder and breast cancer cells, this compound acts as an antagonist of both the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the RhoC GTPase.[1][2] It inhibits the auto-phosphorylation of EGFR, a key step in its activation, and also curbs RhoC GTPase activity, which is critical for cell migration and invasion.[1] This dual inhibition points to a potential anti-metastatic role for this compound.[7]

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the biological activity of this compound.

General Experimental Workflow

A typical workflow for investigating the biological activity of this compound involves several stages, from extraction to detailed cellular and molecular analysis.

Extraction and Isolation

-

Source Material : Aerial parts of Ambrosia species.

-

Extraction Method (Ultrasound-Assisted Extraction) :

-

Air-dry and powder the plant material.

-

Suspend the powder in a solvent (e.g., 55% ethanol).[18]

-

Perform extraction using an ultrasonic bath for a specified time (e.g., 30 minutes).[18]

-

Filter the mixture to separate the extract from the solid plant material.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

-

Purification : The crude extract can be further purified using chromatographic techniques such as silica (B1680970) gel chromatography to yield pure this compound.[1]

Cell Viability Assay (MTT Assay)

-

Principle : This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells into an insoluble purple formazan (B1609692).

-

Protocol :

-

Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for specific time periods (e.g., 24, 48 hours).

-

After treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[3][5]

-

Apoptosis Quantification (Annexin V/PI Staining)

-

Principle : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptotic/necrotic).

-

Protocol :

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells immediately using a flow cytometer. The percentage of cells in different apoptotic stages is quantified.[3][4][5]

-

Reactive Oxygen Species (ROS) Measurement

-

Principle : The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS. Non-fluorescent DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol :

-

Treat cells with this compound.

-

Load the cells with DCFH-DA solution and incubate at 37°C.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader. The increase in fluorescence corresponds to an increase in intracellular ROS levels.[3][5]

-

Western Blotting

-

Principle : This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., caspases, Bcl-2, Bax, β-catenin, Akt).

-

Protocol :

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][4][6]

-

Conclusion and Future Directions

Natural this compound extract is a promising phytochemical with robust anti-cancer and anti-inflammatory activities. Its ability to induce apoptosis, generate ROS, and inhibit multiple oncogenic signaling pathways—including Wnt/β-catenin, Akt, and EGFR—positions it as a strong candidate for further drug development.[1][3][4] Furthermore, its efficacy against cancer stem cells suggests it could play a role in preventing cancer recurrence.[8]

For drug development professionals, future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Studies : In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Lead Optimization : Medicinal chemistry efforts could focus on synthesizing this compound derivatives with improved solubility, bioavailability, and target specificity to enhance therapeutic potential and reduce potential toxicity.[19]

-

Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.

-

Expanded Disease Models : While research has focused on breast and bladder cancer, exploring its efficacy in other cancer types and inflammatory diseases is warranted.

The comprehensive data and methodologies presented in this guide serve as a foundational resource for scientists dedicated to unlocking the full therapeutic potential of this compound.

References

- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 6. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. South American Medicinal Plant Compound Shows Anti-Cancer Stem Cell Activity | Sci.News [sci.news]

- 9. Plant substance inhibits cancer stem cells | Lund University [lunduniversity.lu.se]

- 10. This compound, a potent NF-κβ inhibitor, ameliorates lipopolysaccharide induced memory impairment, comparison to curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]

- 12. researchgate.net [researchgate.net]

- 13. In vitro and in vivo anti-malarial activity of plants from the Brazilian Amazon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and cytotoxicity of water-soluble this compound prodrug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Ambrosin Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambrosin, a sesquiterpene lactone, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for novel anticancer therapeutic development. Its mechanism of action involves the modulation of key cellular signaling pathways, induction of apoptosis, and generation of reactive oxygen species (ROS). This technical guide provides an in-depth overview of the identified molecular targets of this compound, the signaling pathways it modulates, and detailed experimental protocols for target identification and validation. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a clear understanding of the underlying molecular mechanisms.

Introduction to this compound

This compound is a natural compound belonging to the sesquiterpene lactone class, extracted from plants of the Ambrosia genus.[1] It has shown potent cytotoxic activity against several cancer cell lines, including breast and bladder cancer.[1] The anticancer effects of this compound are attributed to its ability to interact with multiple cellular targets, leading to the disruption of critical signaling cascades that govern cell survival, proliferation, and apoptosis. This guide focuses on the methodologies to identify and validate the molecular targets of this compound, providing a framework for its further investigation and development as a potential therapeutic agent.

Target Identification Methodologies

The precise molecular targets of this compound are still under active investigation. While downstream effects have been characterized, the initial direct binding partners have been putatively identified as Epidermal Growth Factor Receptor (EGFR) and RhoC GTPase.[1] The following methodologies represent standard approaches for the de novo identification of small molecule targets and are proposed here as a workflow for confirming and discovering direct targets of this compound.

Affinity Chromatography-Mass Spectrometry

Affinity chromatography coupled with mass spectrometry is a powerful technique to isolate and identify the binding partners of a small molecule from a complex protein mixture.

Experimental Protocol:

-

Immobilization of this compound:

-

Synthesize an this compound analog containing a linker arm with a reactive functional group (e.g., a primary amine or carboxylic acid).

-

Covalently couple the this compound analog to a solid support matrix (e.g., NHS-activated sepharose beads) through the linker.

-

Wash the beads extensively to remove any non-covalently bound this compound.

-

Prepare a control matrix with the linker arm alone to identify non-specific binders.

-

-

Affinity Pull-Down:

-

Prepare cell lysates from a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells).

-

Incubate the cell lysate with the this compound-coupled beads and the control beads in parallel for 2-4 hours at 4°C with gentle rotation.

-

To identify specific binders, perform a competitive elution by incubating the lysate with the this compound-coupled beads in the presence of an excess of free this compound.

-

-

Elution and Protein Identification:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

-

Separate the eluted proteins by SDS-PAGE and visualize using silver staining or Coomassie blue.

-

Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control and competitive elution lanes.

-

Identify the proteins by in-gel digestion with trypsin followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Workflow Diagram:

Caption: Affinity Chromatography-MS Workflow.

Target Validation

Once potential targets are identified, it is crucial to validate the direct interaction and its functional consequences.

Epidermal Growth Factor Receptor (EGFR)

This compound has been shown to exhibit antagonistic activity against EGFR tyrosine kinase.[1]

3.1.1. In Vitro Kinase Assay

This assay directly measures the effect of this compound on the kinase activity of EGFR.

Experimental Protocol:

-

Reagents: Recombinant human EGFR, a suitable substrate (e.g., a synthetic peptide), ATP, and this compound.

-

Procedure:

-

In a microplate, combine recombinant EGFR and the substrate in a kinase reaction buffer.

-

Add this compound at various concentrations (e.g., 0.1 to 100 µM).

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., ELISA with a phospho-specific antibody or a fluorescence-based assay).

-

-

Data Analysis: Calculate the IC50 value of this compound for EGFR kinase inhibition.

3.1.2. Cellular Thermal Shift Assay (CETSA)

CETSA can confirm the direct binding of this compound to EGFR in a cellular context.

Experimental Protocol:

-

Cell Treatment: Treat intact cancer cells expressing EGFR with either vehicle (DMSO) or this compound.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble EGFR in the supernatant at each temperature by Western blotting.

-

Data Analysis: this compound binding will stabilize EGFR, resulting in a higher melting temperature compared to the vehicle-treated control.

RhoC GTPase

This compound has been reported to inhibit the activity of RhoC GTPase.[1]

3.2.1. G-LISA Activation Assay

This assay quantifies the level of active, GTP-bound RhoC.

Experimental Protocol:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations.

-

Lysis: Lyse the cells with a buffer that preserves GTPase activity.

-

Assay:

-

Add the cell lysates to a microplate coated with a Rho-GTP-binding protein.

-

Only active, GTP-bound RhoC will bind to the plate.

-

Wash away unbound proteins.

-

Detect the bound RhoC using a specific primary antibody against RhoC followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

-

Data Analysis: Quantify the amount of active RhoC by measuring the absorbance and compare it to untreated controls.

Modulation of Signaling Pathways

This compound's anticancer effects are mediated through its impact on key signaling pathways.

Akt/β-Catenin Signaling Pathway

This compound has been shown to significantly inhibit the Akt/β-catenin signaling pathway.[2]

Western Blot Analysis Protocol:

-

Cell Treatment and Lysis: Treat cancer cells (e.g., MDA-MB-231) with this compound for a specified time. Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated GSK-3β (p-GSK-3β), total GSK-3β, and β-catenin overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagram:

Caption: this compound inhibits Akt phosphorylation, leading to the degradation of β-catenin.

Mitochondrial Apoptosis Pathway

This compound induces apoptosis through the intrinsic mitochondrial pathway.[2]

4.2.1. Measurement of Mitochondrial Membrane Potential (MMP)

A decrease in MMP is an early indicator of apoptosis.

Experimental Protocol:

-

Cell Staining: Treat cancer cells with this compound. Stain the cells with a potentiometric dye such as JC-1.

-

Analysis: Analyze the cells by flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

-

Data Analysis: Quantify the percentage of cells with low MMP by measuring the shift from red to green fluorescence.

4.2.2. Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

-

Cell Staining: Treat cells with this compound. Wash and resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Analysis: Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Apoptosis Pathway Diagram:

Caption: this compound induces apoptosis via ROS, Bax/Bcl-2 modulation, and caspase activation.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from published studies.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

| MDA-MB-231 | 25 | [2] |

Table 2: Induction of Apoptosis by this compound in MDA-MB-231 Cells

| This compound Conc. (µM) | % Apoptotic Cells | Reference |

| 0 (Control) | 3.5 | [2] |

| 50 | 56 | [2] |

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Generation

| Cell Line | Treatment | Fold Increase in ROS | Reference |

| MDA-MB-231 | This compound (dose-dependent) | Significant increase | [2] |

Conclusion

This compound is a promising natural product with potent anticancer activity. Its mechanism of action involves the inhibition of key survival pathways such as EGFR and Akt/β-catenin signaling, and the induction of mitochondrial apoptosis and ROS generation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating this compound and similar natural products. Further studies employing unbiased target identification techniques are warranted to fully elucidate the complete target profile of this compound and to facilitate its development as a novel cancer therapeutic.

References

- 1. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

Ambrosin: A Potential Neuroprotective Compound for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Neurodegenerative diseases, such as Alzheimer's, are characterized by progressive neuronal loss and debilitating cognitive decline. A key pathological driver is chronic neuroinflammation, often mediated by the activation of transcription factors like NF-κB. Ambrosin, a sesquiterpene lactone, has emerged as a promising neuroprotective agent due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, with a focus on its mechanism of action, relevant signaling pathways, experimental data, and detailed protocols for researchers in the field.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound's primary neuroprotective mechanism lies in its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical regulator of the inflammatory response, and its overactivation in the brain contributes to the production of pro-inflammatory cytokines, neuronal damage, and the progression of neurodegenerative diseases. By suppressing NF-κB, this compound effectively dampens the downstream inflammatory cascade, thereby protecting neurons from inflammatory-mediated damage.

Signaling Pathway Diagram:

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how Lipopolysaccharide (LPS) activates the IKK complex, leading to the release and nuclear translocation of NF-κB. This compound inhibits the IKK complex, thereby preventing the transcription of pro-inflammatory genes and subsequent downstream neurotoxic effects.

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been quantified in preclinical studies, primarily using a lipopolysaccharide (LPS)-induced neuroinflammation model in mice. The following tables summarize the key findings on this compound's effects on inflammatory markers, amyloid-beta pathology, and neuronal survival.

| Biomarker | Control (LPS) | This compound (5 mg/kg) | This compound (10 mg/kg) | Curcumin (B1669340) (100 mg/kg) | Normal |

| NF-κB p65 (fold change) | 3.0 | - | ~1.0 | ~1.0 | 1.0 |

| TNF-α (fold change) | 1.5 | Significant Reduction | Back to normal | Back to normal | 1.0 |

| IL-1β (fold change) | 3.5 | Significant Reduction | Back to normal | Back to normal | 1.0 |

| COX-2 (fold change) | 3.0 | Significant Reduction | Back to normal | Back to normal | 1.0 |

| iNOS (fold change) | 3.0 | Significant Reduction | Significant Reduction | Most Active | 1.0 |

| BACE1 (fold change) | 1.5 | Dose-dependent Reduction | Significant Reduction | Back to normal | 1.0 |

Table 1: Effect of this compound on Neuroinflammatory and Amyloidogenic Markers. Data are presented as fold change relative to the normal control group. This compound demonstrates a dose-dependent reduction in key inflammatory and Alzheimer's Disease-related proteins.

| Group | Surviving Neurons (Hippocampus) | Amyloid Plaques (Cerebral Cortex) |

| Normal | High | None |

| Control (LPS) | Low | Abundant |

| This compound (5 mg/kg) | 35.66 ± 4.63 | Reduced |

| This compound (10 mg/kg) | 44.33 ± 1.20 | Significantly Reduced |

| Curcumin (100 mg/kg) | Similar to this compound (10 mg/kg) | Significantly Reduced |

Table 2: this compound's Effect on Neuronal Survival and Amyloid Plaque Deposition. this compound treatment significantly increased the number of surviving neurons in the hippocampus and reduced the deposition of amyloid plaques in the cerebral cortex of LPS-treated mice.

| Marker | Control (LPS) | This compound (5 mg/kg) | This compound (10 mg/kg) | Curcumin (100 mg/kg) | Normal |

| Cleaved Caspase-3 OD | 0.46 ± 0.01 | 0.37 ± 0.01 | 0.20 ± 0.01 | - | 0.13 ± 0.01 |

Table 3: this compound's Effect on Apoptotic Marker. Optical density (OD) measurements of cleaved caspase-3 immunoreactivity show a dose-dependent reduction with this compound treatment, indicating a decrease in apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the study of this compound's neuroprotective effects.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This in vivo model is used to mimic the neuroinflammatory conditions observed in neurodegenerative diseases.

Figure 2: Workflow for the LPS-Induced Neuroinflammation Mouse Model. This diagram outlines the key steps, from animal grouping and treatment to the final biochemical and histopathological analyses.

1. Animal Model: Male Swiss albino mice are typically used. 2. Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment. 3. Grouping: Mice are randomly divided into control and treatment groups. 4. Treatment: this compound (dissolved in a suitable vehicle like corn oil) is administered orally via gavage for a specified period (e.g., 7 days).[2] 5. Induction of Neuroinflammation: A single intraperitoneal injection of LPS (e.g., 0.4 mg/kg) is administered to all groups except the normal control.[2] 6. Behavioral Assessment: Cognitive function is evaluated using tests such as the Morris water maze and novel object recognition test.[2] 7. Tissue Collection: Following behavioral tests, animals are euthanized, and brain tissues are collected for biochemical and histological analysis.

Western Blot Analysis

This technique is used to quantify the protein levels of specific markers of inflammation and apoptosis.

1. Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in lysis buffer containing protease and phosphatase inhibitors. 2. Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay). 3. Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE. 4. Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane. 5. Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. 6. Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., NF-κB p65, TNF-α, cleaved caspase-3). 7. Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. 8. Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. 9. Densitometry: The intensity of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC)

IHC is employed to visualize the localization and expression of specific proteins within the brain tissue.

1. Tissue Preparation: Brains are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 2. Sectioning: Paraffin-embedded tissues are sectioned at a thickness of 4-5 µm. 3. Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol. 4. Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. 5. Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution. 6. Primary Antibody Incubation: Sections are incubated with primary antibodies against the target proteins (e.g., COX-2, cleaved caspase-3). 7. Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-HRP complex are applied, followed by visualization with a chromogen such as diaminobenzidine (DAB). 8. Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip. 9. Microscopic Analysis: The staining intensity and distribution are evaluated under a light microscope.

Molecular Regulation of Apoptosis by this compound

This compound's anti-apoptotic effect is primarily a downstream consequence of its NF-κB inhibition. By reducing the expression of pro-inflammatory cytokines and enzymes, this compound mitigates the inflammatory environment that triggers neuronal apoptosis. A key indicator of this is the significant reduction in cleaved caspase-3, an executioner caspase in the apoptotic cascade.[3] While the direct interaction of this compound with apoptotic proteins has not been extensively studied, its ability to suppress the upstream inflammatory signals is a critical aspect of its neuroprotective function.

This compound and Oxidative Stress

Neuroinflammation and oxidative stress are intricately linked pathologies in neurodegenerative diseases. The overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by activated microglia and astrocytes contributes to neuronal damage. While direct studies on this compound's effect on specific oxidative stress markers in neurons are limited, its inhibition of iNOS, a key enzyme responsible for nitric oxide production, suggests a role in mitigating nitrosative stress.[2][3] The reduction of iNOS by this compound would lead to decreased levels of nitric oxide and its neurotoxic metabolite, peroxynitrite, thereby protecting neurons from oxidative damage.

Future Directions and Conclusion

This compound presents a promising therapeutic lead for neurodegenerative diseases due to its potent inhibition of the NF-κB pathway and subsequent attenuation of neuroinflammation, amyloidogenesis, and apoptosis. The preclinical data summarized in this guide highlight its significant neuroprotective effects.

For drug development professionals, further research should focus on:

-

Pharmacokinetics and Bioavailability: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to optimize its delivery to the central nervous system.

-

Structure-Activity Relationship (SAR) Studies: Modification of the this compound structure could lead to analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Long-term Efficacy and Safety Studies: Chronic dosing studies in various animal models of neurodegeneration are necessary to establish long-term efficacy and a comprehensive safety profile.

-

Exploration of Additional Mechanisms: Investigating the potential effects of this compound on other relevant pathways, such as the Nrf2 antioxidant response pathway, could reveal additional neuroprotective mechanisms.

References

- 1. This compound, a potent NF-κβ inhibitor, ameliorates lipopolysaccharide induced memory impairment, comparison to curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Ambrosin: A Technical Overview for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambrosin, a sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Understanding its pharmacokinetic profile is paramount for advancing this compound through the drug development pipeline. This technical guide synthesizes the current, albeit limited, understanding of this compound's pharmacokinetic properties in preclinical models. While comprehensive in vivo pharmacokinetic data remains to be fully elucidated, this document provides an overview of its anticipated metabolic pathways based on its chemical class, details established in vitro experimental protocols, and visualizes its known cellular signaling mechanisms. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the preclinical evaluation of this compound and similar natural product-derived compounds.

Introduction to this compound

This compound is a naturally occurring sesquiterpene lactone found in plants of the Ambrosia genus. Structurally, it is characterized by a complex polycyclic framework containing a reactive α,β-unsaturated carbonyl group and an α-methylene-γ-lactone ring. These functional groups are believed to be crucial for its biological activity. Preclinical studies have primarily focused on its cytotoxic effects against various cancer cell lines, demonstrating its potential as an anticancer agent.

Predicted Pharmacokinetic Profile of this compound

Direct and comprehensive in vivo pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models are not extensively available in the current body of scientific literature. However, based on the general pharmacokinetic properties of sesquiterpene lactones, a predicted profile for this compound can be postulated.

Absorption: Sesquiterpene lactones are known to be permeable through the intestinal epithelium. However, their absorption can be influenced by factors such as gastrointestinal pH and the activity of efflux transporters like P-glycoprotein, potentially leading to variable oral bioavailability.[1]

Distribution: The distribution of this compound into various tissues following systemic absorption has not been characterized. Its lipophilic nature suggests it may distribute into tissues, but specific organ accumulation is unknown.

Metabolism: The metabolism of sesquiterpene lactones is generally extensive and occurs in two phases.[1]

-

Phase I Metabolism: This phase primarily involves oxidation, reduction, and hydrolysis reactions. The α,β-unsaturated lactone moiety is a key site for metabolic activity. Cytochrome P450 enzymes, particularly the CYP3A4 isoform, are expected to play a significant role in the biotransformation of this compound.[1]

-

Phase II Metabolism: Following Phase I reactions, the metabolites undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. Uridine diphosphate-glucuronosyltransferases (UGTs), such as UGT1A3, UGT1A4, UGT2B4, and UGT2B7, are anticipated to be involved in the glucuronidation of this compound and its metabolites.[1]

Excretion: The routes and rates of excretion for this compound have not been determined. Generally, the metabolites of sesquiterpene lactones are eliminated from the body through renal and fecal pathways.

Quantitative Data Summary

As of the latest literature review, specific quantitative pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, half-life, bioavailability) from in vivo preclinical studies in animal models have not been published. The following table is provided as a template for researchers to populate as data becomes available.

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Animal Model | Reference |

| Data Not Available |

Experimental Protocols

Detailed methodologies for key in vitro experiments that have been utilized to characterize the biological activity of this compound are provided below.

Cell Viability Assay (WST-1 Assay)

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) and incubate for a specified period (e.g., 24, 48 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)

-

Cell Treatment: Treat cells with this compound at desired concentrations for the desired time.

-

Staining: Prepare a staining solution of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) in phosphate-buffered saline (PBS).

-

Cell Staining: Add the staining solution to the cells and incubate for 5-10 minutes.

-

Visualization: Observe the cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells will display condensed and fragmented orange-red nuclei.

Western Blot Analysis

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, β-catenin, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: this compound inhibits the Akt/β-catenin signaling pathway.

Caption: this compound suppresses the Wnt/β-catenin signaling pathway.

References

The Sesquiterpene Lactone Ambrosin: A Potent Inhibitor of Cancer Stem Cell Populations

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with properties of self-renewal, differentiation, and resistance to conventional therapies, making them a critical target for novel anticancer drug development.[1] Ambrosin, a sesquiterpene lactone found in plants of the Ambrosia genus, has emerged as a promising natural compound with demonstrated cytotoxicity against various cancer cell lines and, notably, a significant inhibitory effect on cancer stem cell populations.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's effects on CSCs, presenting key quantitative data, detailed experimental protocols for assays used to assess its efficacy, and visualizations of the implicated signaling pathways.

Quantitative Efficacy of this compound

This compound exhibits potent cytotoxic effects against a range of cancer cell lines, with a particularly enhanced efficacy against cancer stem cell populations. This section summarizes the key quantitative data from preclinical studies.

IC50 Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values demonstrate this compound's broad-spectrum anticancer activity at low micromolar concentrations.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Bladder Cancer | |||

| UM-UC5 | Advanced Bladder Cancer | 1 - 8 | [2] |

| UM-UC9 | Advanced Bladder Cancer | 1 - 8 | [2] |

| Breast Cancer | |||

| BT-20 | Triple-Negative Breast Cancer | 1 - 8 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1 - 8 | [2] |

| SUM149 | Triple-Negative Breast Cancer | Not Specified | [2] |

| MCF-7 | Breast Cancer | Not Specified | [4][5] |

| JIMT-1 | Breast Cancer | Not Specified | [4][5] |

| HCC1937 | Breast Cancer | Not Specified | [4][5] |

| Other Cancers | |||

| Multiple Cell Lines | Melanoma, Lung, Pancreatic | 1 - 6 | [2] |

Enhanced Toxicity Against Cancer Stem Cells

A key finding is this compound's preferential cytotoxicity towards the cancer stem cell subpopulation, as demonstrated by its impact on tumor spheroid formation.

| Cell Line | Cancer Type | Fold-Greater Efficacy (Secondary Spheres vs. Adherent Cells) | Reference |

| UM-UC5 | Bladder Cancer | 4- to 10-fold | [2] |

| UM-UC9 | Bladder Cancer | 4- to 10-fold | [2] |

| BT-20 | Breast Cancer | 4-fold | [2] |

| SUM149 | Breast Cancer | 8-fold | [2] |

Impact on Cancer Stem Cell Marker Expression

This compound treatment has been shown to reduce the proportion of cells expressing key cancer stem cell markers.

| Cell Line | Treatment | Effect on CSC Population | Reference |

| JIMT-1 | 1 µM & 5 µM this compound (72h) | Decrease in CD44+/CD24- population | [4] |

| JIMT-1 | 1 µM & 5 µM this compound (72h) | Decrease in ALDH+ population | [4] |

Key Signaling Pathways Targeted by this compound

This compound's anticancer and anti-CSC effects are mediated through its interaction with multiple signaling pathways.

Inhibition of NF-κB Signaling

This compound has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[2][4]

Modulation of EGFR and RhoC GTPase Activity

This compound exhibits antagonistic activity against EGFR tyrosine kinase and RhoC GTPase, both of which are pivotal in metastatic progression.[2][3]

Induction of Mitochondrial Apoptosis and ROS Production

This compound treatment leads to the generation of reactive oxygen species (ROS) and the activation of mitochondrial apoptotic pathways.[2][3]

Inhibition of the Wnt/β-catenin Pathway

Studies have also indicated that this compound can suppress the Wnt/β-catenin signaling pathway, which is crucial for stem cell self-renewal.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cancer stem cell populations.

Cell Viability and Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Sphere Formation Assay for Cancer Stem Cell Enrichment

This assay assesses the self-renewal capacity of cancer stem cells.

Protocol:

-

Single-Cell Suspension: Prepare a single-cell suspension of cancer cells.

-

Seeding in Non-Adherent Conditions: Seed the cells at a low density (e.g., 500-1,000 cells/well) in ultra-low attachment plates with serum-free sphere-forming medium supplemented with EGF and bFGF.

-

Treatment: Add various concentrations of this compound to the medium.

-

Incubation: Incubate the plates for 7-14 days to allow for sphere formation.

-

Sphere Counting and Analysis: Count the number of spheres (tumorspheres) with a diameter greater than 50 µm. The sphere-forming efficiency (SFE) is calculated as (number of spheres / number of cells seeded) x 100%.

-

Secondary Sphere Formation: For assessing self-renewal, dissociate the primary spheres into single cells and re-plate them under the same conditions to evaluate secondary sphere formation.

Flow Cytometry for Cancer Stem Cell Marker Analysis

Flow cytometry is used to identify and quantify the population of cells expressing specific CSC surface markers (e.g., CD44+/CD24- for breast cancer).[8]

Protocol:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension.

-

Antibody Staining: Incubate the cells with fluorescently-conjugated antibodies against CSC markers (e.g., anti-CD44-FITC and anti-CD24-PE) and appropriate isotype controls.

-

Incubation: Incubate on ice for 30 minutes in the dark.

-

Washing: Wash the cells with PBS or a suitable buffer to remove unbound antibodies.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on the cell populations of interest to determine the percentage of cells expressing the CSC markers.

Western Blotting for Protein Expression Analysis